molecular formula C20H38O4S4 B13751337 2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate CAS No. 26401-38-7

2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate

Cat. No.: B13751337
CAS No.: 26401-38-7
M. Wt: 470.8 g/mol
InChI Key: MDZAMXBGPDAEIF-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including esters and tetrasulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate typically involves multiple steps. The starting materials often include 2,2,4-trimethylpentanol and 2-oxo-2-(2,2,4-trimethylpentoxy)ethyl acetate. The reaction conditions usually require the presence of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethylpentyl acetate
  • 2,2,4-Trimethylpentyl isobutyrate
  • 2,2,4-Trimethylpentyl propionate

Uniqueness

2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate is unique due to its tetrasulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required.

Properties

CAS No.

26401-38-7

Molecular Formula

C20H38O4S4

Molecular Weight

470.8 g/mol

IUPAC Name

2,2,4-trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate

InChI

InChI=1S/C20H38O4S4/c1-15(2)9-19(5,6)13-23-17(21)11-25-27-28-26-12-18(22)24-14-20(7,8)10-16(3)4/h15-16H,9-14H2,1-8H3

InChI Key

MDZAMXBGPDAEIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)COC(=O)CSSSSCC(=O)OCC(C)(C)CC(C)C

Origin of Product

United States

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